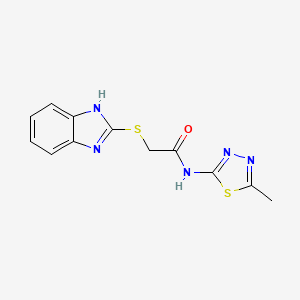
methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in rats, and to improve cognitive function in mice. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including inflammatory disorders and pain. Additionally, further studies may be conducted to investigate the antioxidant properties of this compound and its potential applications in the field of neuroprotection. Finally, research may be conducted to explore the potential of this compound as a tool for the study of the cyclooxygenase enzymes and their role in the inflammatory response.
Conclusion:
In conclusion, methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields. Its relatively simple synthesis method, significant anti-inflammatory and analgesic properties, and potential for the development of new drugs make it a promising candidate for further research. Further studies may be conducted to investigate its biochemical and physiological effects, as well as its potential applications in the field of neuroprotection and as a tool for the study of the cyclooxygenase enzymes.
合成方法
The synthesis of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the addition of propyl mercaptan and methyl iodide. The resulting product is then treated with sodium hydroxide to obtain the desired compound.
科学研究应用
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
methyl 4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-6-15-11(16)9-5-4-8(12(17)18-2)7-10(9)14-13(15)19/h4-5,7H,3,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFTMSSAJYULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

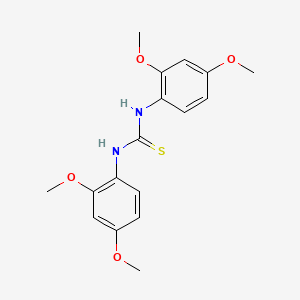
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
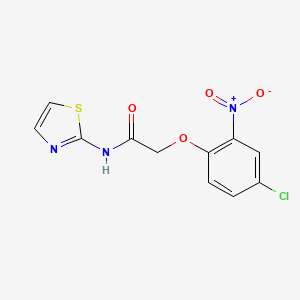
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
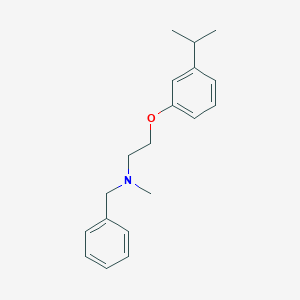
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
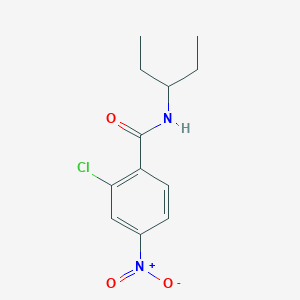
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
